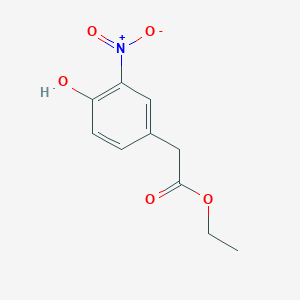

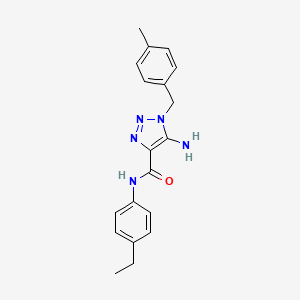

![molecular formula C14H13N3O2 B2797178 2-(3,4-二甲氧基苯基)咪唑并[1,2-a]嘧啶 CAS No. 143696-72-4](/img/structure/B2797178.png)

2-(3,4-二甲氧基苯基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyrimidine derivatives, such as 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine, are known for their wide range of pharmacological activities . They have been studied as effective inhibitors of mild steel corrosion in HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. For instance, a study reported the synthesis of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as COX-2 (cyclooxygenase-2) inhibitor pharmacophore . Another study reported the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones using Brønsted acidic ionic liquid as an efficient and recyclable catalyst .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives plays a crucial role in their performance. Density function theory (DFT) and molecular dynamic simulation (MD) were approached to theoretically study the relationship of the inhibitor structure and anti-corrosion performance .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their chemical reactions. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives contribute to their wide range of applications. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution .

科学研究应用

钯催化的芳基化

2-(3,4-二甲氧基苯基)咪唑并[1,2-a]嘧啶已被用于钯催化的芳基化过程中。该方法有效地由未取代的杂环合成 3-芳基咪唑并[1,2-a]嘧啶,展示了其在有机合成中的实用性 (Li 等人,2003)。

化学遗传学分析

该化合物属于一类靶向必需的保守细胞过程的化学物质。咪唑并[1,2-a]吡啶和嘧啶在体内具有不同的作用机制,分别影响线粒体功能和 DNA。这对其在理解细胞生理学和潜在治疗应用中的使用具有影响 (Yu 等人,2008)。

合成方法

该化合物在合成化学中以各种方法而著称,包括多组分反应和分子内环化。它的合成和功能化对于开发药物开发和药物化学的新策略至关重要 (Goel 等人,2015)。

区域选择性合成

3-取代咪唑并[1,2-a]嘧啶的区域选择性合成展示了该化合物在化学合成中的多功能性。该方法已用于创建各种取代衍生物 (Katritzky 等人,2003)。

抗肿瘤活性

咪唑并[1,2-a]嘧啶的一些衍生物,包括具有 3,4-二甲氧基苯基基团的衍生物,已显示出抗肿瘤活性。这突出了其在癌症治疗中的潜在用途 (Abdel-Hafez,2007)。

纳米颗粒催化合成

其衍生物已使用氧化铜纳米颗粒合成,展示了其在纳米技术应用中的潜力。该方法还显示了其作为锌离子荧光传感器的用途 (Rawat & Rawat,2018)。

抗炎活性

一些衍生物经过专门修饰而设计和合成,以提高其抗炎活性,表明其在治疗研究中的相关性 (Zhou 等人,2008)。

作用机制

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives involves their interaction with the metal surface. The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group(s) with a heteroatom(s) (N, P, O, or S) containing lone pair electrons .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-18-12-5-4-10(8-13(12)19-2)11-9-17-7-3-6-15-14(17)16-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFMGKAHMYWABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

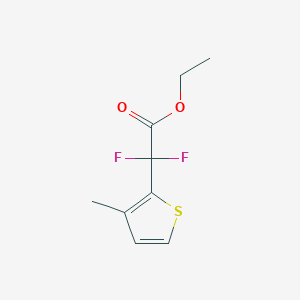

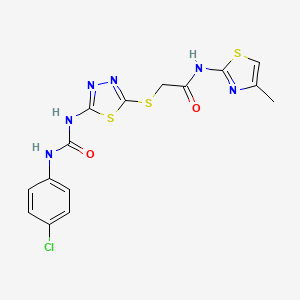

![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)

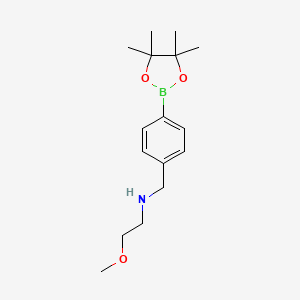

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

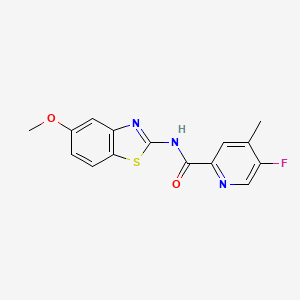

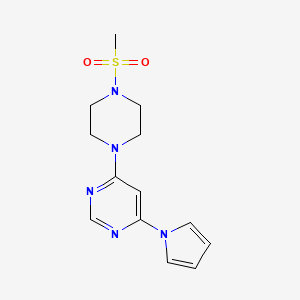

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)

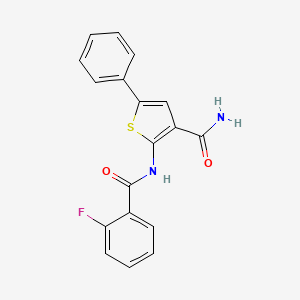

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)